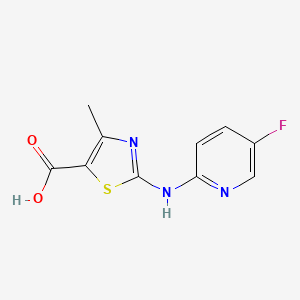
2-((5-Fluoropyridin-2-yl)amino)-4-methylthiazole-5-carboxylic acid
概要
説明
2-((5-Fluoropyridin-2-yl)amino)-4-methylthiazole-5-carboxylic acid is a heterocyclic compound that features a fluorinated pyridine ring and a thiazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-Fluoropyridin-2-yl)amino)-4-methylthiazole-5-carboxylic acid typically involves the following steps:
Fluorination of Pyridine: The fluorination of pyridine derivatives can be achieved using selective fluorination techniques.
Thiazole Formation: The thiazole ring can be synthesized through condensation reactions involving thioglycolic acid derivatives and α,β-acetylenic esters under basic conditions.
Coupling Reactions: The final step involves coupling the fluorinated pyridine derivative with the thiazole derivative under appropriate conditions to form the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
化学反応の分析
Types of Reactions
2-((5-Fluoropyridin-2-yl)amino)-4-methylthiazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The fluorine atom in the pyridine ring can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学的研究の応用
2-((5-Fluoropyridin-2-yl)amino)-4-methylthiazole-5-carboxylic acid has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals with potential therapeutic effects.
Agrochemicals: Fluorinated pyridine derivatives are known for their use in the development of agrochemicals with improved properties.
Material Science: The unique electronic properties of fluorinated compounds make them suitable for use in organic semiconductors and other advanced materials.
作用機序
The mechanism of action of 2-((5-Fluoropyridin-2-yl)amino)-4-methylthiazole-5-carboxylic acid involves its interaction with specific molecular targets. The fluorine atom in the pyridine ring enhances the compound’s ability to interact with biological targets through hydrogen bonding and electrostatic interactions. This can lead to the modulation of various biochemical pathways, making the compound useful in medicinal applications.
類似化合物との比較
Similar Compounds
2-Fluoro-3-methylpyridine: A fluorinated pyridine derivative used in similar applications.
Thiazole Derivatives: Compounds containing the thiazole ring, which are known for their biological activities.
Uniqueness
2-((5-Fluoropyridin-2-yl)amino)-4-methylthiazole-5-carboxylic acid is unique due to the combination of a fluorinated pyridine ring and a thiazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
IUPAC Name |
2-[(5-fluoropyridin-2-yl)amino]-4-methyl-1,3-thiazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FN3O2S/c1-5-8(9(15)16)17-10(13-5)14-7-3-2-6(11)4-12-7/h2-4H,1H3,(H,15,16)(H,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRVGEPPWTHTFMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC2=NC=C(C=C2)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FN3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Methyl 3-[(1,3-benzoxazol-2-yl)amino]propanoate](/img/structure/B1531081.png)

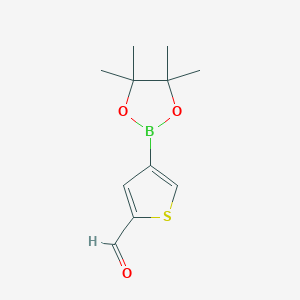
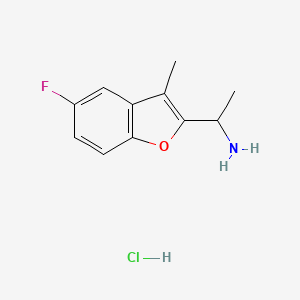
![tert-butyl N-[1-(3,3,3-trifluoropropanoyl)piperidin-4-yl]carbamate](/img/structure/B1531089.png)
![4-{[Cyclopropyl(ethyl)amino]methyl}benzoic acid hydrochloride](/img/structure/B1531090.png)
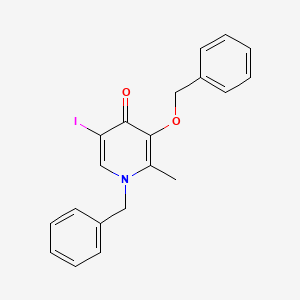

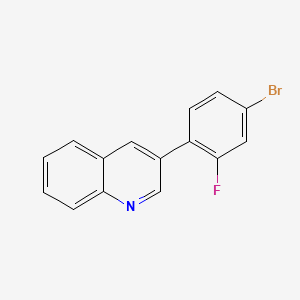
amine](/img/structure/B1531099.png)
![5-bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid](/img/structure/B1531100.png)


